molecular formula C9H14N2O3 B1656041 {5-[(Morpholin-4-yl)methyl]-1,2-oxazol-3-yl}methanol CAS No. 489437-67-4

{5-[(Morpholin-4-yl)methyl]-1,2-oxazol-3-yl}methanol

Cat. No. B1656041
Key on ui cas rn: 489437-67-4
M. Wt: 198.22 g/mol
InChI Key: QKXJJRHUTOKRRV-UHFFFAOYSA-N
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Patent
US07094779B2

Procedure details

[5-((morpholin-4-yl)methyl)isoxazol-3-yl]methyl 2-tetrahydropyranyl ether (1.0 g) was dissolved in methanol (2 mL) and treated with 1 M HCl (aq. 10 mL). The mixture was stirred at room temperature for 1 h, then basified with K2CO3, and extracted with dichloromethane. The organic layers were dried (Na2SO4), and concentrated in vacuo. The residue was purified by flash chromatography (SiO2, CH2Cl2/MeOH/NH4OH 92/7.5/0.5) to afford [5-((morpholin-4-yl)methyl)-isoxazol-3-yl]methanol (53%). MH+ 199, Rf 0.24 (CH2Cl2/MeOH/NH4OH 92/7.5/0.5).
Name
[5-((morpholin-4-yl)methyl)isoxazol-3-yl]methyl 2-tetrahydropyranyl ether
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O1CCCCC1[O:7][CH2:8][C:9]1[CH:13]=[C:12]([CH2:14][N:15]2[CH2:20][CH2:19][O:18][CH2:17][CH2:16]2)[O:11][N:10]=1.Cl.C([O-])([O-])=O.[K+].[K+]>CO>[N:15]1([CH2:14][C:12]2[O:11][N:10]=[C:9]([CH2:8][OH:7])[CH:13]=2)[CH2:20][CH2:19][O:18][CH2:17][CH2:16]1 |f:2.3.4|

Inputs

Step One
Name
[5-((morpholin-4-yl)methyl)isoxazol-3-yl]methyl 2-tetrahydropyranyl ether
Quantity
1 g
Type
reactant
Smiles
O1C(CCCC1)OCC1=NOC(=C1)CN1CCOCC1
Name
Quantity
2 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (SiO2, CH2Cl2/MeOH/NH4OH 92/7.5/0.5)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1(CCOCC1)CC1=CC(=NO1)CO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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